ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
The compound “ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate” is a derivative of 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile . It is a complex organic compound that contains several functional groups, including an ethyl group, an amino group, and a carboxylate group .
Chemical Reactions Analysis
The compound is a derivative of aniline. It is a primary amine having an ethyl group located para to the amino (NH 2) group .Scientific Research Applications
Crystal Structure and Synthesis
Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate and its derivatives have been synthesized for various purposes. For instance, a study investigated the crystal structure of a closely related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, revealing significant details about its molecular arrangement and stability factors such as hydrogen interactions and π···π interactions. This compound was synthesized using trisodium citrate dihydrate as an eco-friendly catalyst (Kumar et al., 2018).
Crystal Structure Analysis
The crystal structure of another related compound, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, revealing specific details about the molecular structure and preliminary bioassays indicating potential fungicidal and plant growth regulation activities (Minga, 2005).
Industrial Applications
Corrosion Inhibition
Derivatives of Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate have been researched for their corrosion inhibition properties. For instance, Pyranpyrazole derivatives were studied as corrosion inhibitors for mild steel, an application relevant for industrial pickling processes. The research included experimental techniques and quantum chemical studies to understand the inhibitor-metal interaction (Dohare et al., 2017).
Biological and Medicinal Research
Bioactivity Analysis
Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized and analyzed for bioactivity, showing potential as a fungicide and plant growth regulator (Minga, 2005).
properties
IUPAC Name |
ethyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-10-5-7-11(8-6-10)17-13(15)12(9-16-17)14(18)19-4-2/h5-9H,3-4,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJINLJFYSNVOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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